molecular formula C23H27N3O3S B368431 2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 920118-40-7

2-(2-((2-(2,3-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

Cat. No. B368431
CAS RN: 920118-40-7
M. Wt: 425.5g/mol
InChI Key: YNOFKONQXRUHFZ-UHFFFAOYSA-N
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Description

Imidazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure. This ring consists of three carbon atoms and two nitrogen atoms . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazoles has been well studied in the past decade because of its importance as a bioactive scaffold . There are several methods for the synthesis of imidazole derivatives, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The imidazole ring is planar and aromatic. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazoles are amphoteric in nature and are susceptible to both electrophilic and nucleophilic attack . They are highly stable under thermal, acid, base, oxidation, and reduction conditions .


Physical And Chemical Properties Analysis

Imidazoles have extensive intramolecular hydrogen bonding. They exist in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the context in which they are used. Many imidazole derivatives have demonstrated significant biological activity, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and antidepressant effects .

Future Directions

There has been considerable effort devoted to the development of new synthetic protocols for the construction of an imidazole core, aiming to improve the ecological impact of the classical schemes . The future of imidazole research lies in the development of more efficient, environmentally friendly synthesis methods, and the exploration of new applications for these versatile compounds .

properties

IUPAC Name

2-[2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-6-5-9-21(18(17)2)29-14-15-30-23-24-19-7-3-4-8-20(19)26(23)16-22(27)25-10-12-28-13-11-25/h3-9H,10-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOFKONQXRUHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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